(Z)-3-(4-oxo-5-(quinoxalin-2-ylmethylene)-2-thioxothiazolidin-3-yl)propanoic acid
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Overview
Description
(Z)-3-(4-oxo-5-(quinoxalin-2-ylmethylene)-2-thioxothiazolidin-3-yl)propanoic acid is a complex organic compound that belongs to the class of thiazolidinediones. It features a quinoxaline moiety, which is a bicyclic aromatic system, and a thiazolidine-2,4-dione ring, which is a five-membered ring containing sulfur and nitrogen atoms. This compound has garnered interest due to its potential biological and pharmaceutical applications.
Synthetic Routes and Reaction Conditions:
Condensation Reaction: The synthesis of this compound typically involves a condensation reaction between quinoxaline-2-carboxaldehyde and thiazolidine-2,4-dione in the presence of a base such as triethylamine.
Cyclization Reaction: The intermediate formed from the condensation reaction undergoes cyclization under acidic conditions to form the thiazolidine ring.
Oxidation Reaction: The final step involves the oxidation of the intermediate to introduce the oxo group at the 4-position of the thiazolidine ring.
Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis methods. Large-scale reactors are used to handle the reactions, and purification steps such as recrystallization or chromatography are employed to obtain the pure compound.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions to introduce additional functional groups.
Reduction: Reduction reactions can be used to convert the oxo group to a hydroxyl group.
Substitution: Substitution reactions can occur at various positions on the quinoxaline ring, introducing different substituents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Various electrophiles and nucleophiles are employed depending on the desired substitution.
Major Products Formed:
Oxidation Products: Hydroxylated derivatives of the compound.
Reduction Products: Hydroxyl derivatives of the compound.
Substitution Products: Derivatives with different substituents on the quinoxaline ring.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: It has been investigated for its biological activity, including potential antimicrobial and anticancer properties.
Medicine: Research has explored its use as a therapeutic agent for diseases such as diabetes and cancer.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which this compound exerts its effects involves its interaction with specific molecular targets. The quinoxaline moiety can bind to enzymes or receptors, leading to the modulation of biological pathways. The thiazolidine-2,4-dione ring can chelate metal ions, affecting their biological activity.
Comparison with Similar Compounds
This compound is unique due to its specific structural features, such as the presence of both quinoxaline and thiazolidine-2,4-dione rings. Similar compounds include:
Quinoxaline derivatives: These compounds share the quinoxaline ring but may lack the thiazolidine-2,4-dione moiety.
Thiazolidinediones: These compounds contain the thiazolidine-2,4-dione ring but may have different substituents or additional rings.
Properties
IUPAC Name |
3-[(5Z)-4-oxo-5-(quinoxalin-2-ylmethylidene)-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11N3O3S2/c19-13(20)5-6-18-14(21)12(23-15(18)22)7-9-8-16-10-3-1-2-4-11(10)17-9/h1-4,7-8H,5-6H2,(H,19,20)/b12-7- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QSRVOBYOSXUETN-GHXNOFRVSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=CC(=N2)C=C3C(=O)N(C(=S)S3)CCC(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)N=CC(=N2)/C=C\3/C(=O)N(C(=S)S3)CCC(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11N3O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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